N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Description
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 3-methoxybenzoyl substituent at the 2-position of the benzofuran core. Its molecular formula is C₂₂H₁₇NO₅, with a molecular weight of 375.38 g/mol. The compound’s structure includes a furan-2-carboxamide group linked to the benzofuran scaffold, which is substituted with a methyl group at the 3-position and a 3-methoxybenzoyl moiety at the 2-position.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-7-4-10-27-19)8-9-18(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPXWJQXKLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide typically involves multi-step organic synthesis procedures. Methoxyphenyl derivatives can be synthesized through a series of reactions involving the coupling of phenols with methanol. Benzofuran rings can be synthesized through cyclization reactions. Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various types of chemical reactions due to its functional groups. The carbonyl group is reactive, particularly in nucleophilic addition reactions. The benzofuran and furan rings might undergo electrophilic aromatic substitution. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and molecular docking.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The carbonyl and amide groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The benzofuran and furan rings may interact with various biological molecules, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-methoxy group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability.
- Heterocyclic Variations : Replacing furan-2-carboxamide with thiophene-2-carboxamide introduces sulfur, which may influence redox activity and metabolic pathways .
Physicochemical Properties
Spectroscopic Data
- 1H NMR : The target compound’s 1H NMR spectrum would exhibit signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH resonance (δ ~10 ppm), consistent with analogues in .
- 13C NMR : Key signals include the carbonyl carbons (δ ~165–170 ppm) and methoxy carbon (δ ~55 ppm) .
- HRMS: Expected molecular ion peak at m/z 375.38 (calculated for C₂₂H₁₇NO₅).
Crystallographic Insights
The dihedral angle between the benzofuran and furan rings (if planar) could influence intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
